potassium;6-hydroxyhexanoate

Polymer chemistry Biodegradable polyesters Polycondensation

Potassium 6-hydroxyhexanoate is the superior choice for high-purity polymer synthesis and PROTAC development. Unlike the free acid, its pre-activated carboxylate group eliminates the need for an external base, enabling cleaner, higher-yielding polyesterification and producing higher molecular weight poly(6-hydroxyhexanoate). As a critical intermediate in pharmaceutical manufacturing, it ensures compatibility with established high-purity processes. Its orthogonal ω-hydroxy and carboxylate handles allow efficient conjugation for targeted protein degradation. Procure this salt form for streamlined polymer chemistry, advanced drug delivery systems, and biocatalysis research.

Molecular Formula C6H11KO3
Molecular Weight 170.25 g/mol
Cat. No. B7980991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;6-hydroxyhexanoate
Molecular FormulaC6H11KO3
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC(CCC(=O)[O-])CCO.[K+]
InChIInChI=1S/C6H12O3.K/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1
InChIKeyPMNSIPXEFSYNKZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 6-Hydroxyhexanoate: Potassium Salt Monomer for PROTAC Synthesis and Biopolymer Production


Potassium 6-hydroxyhexanoate (CAS 21810-34-4, molecular formula C₆H₁₁KO₃) is the potassium salt of 6-hydroxyhexanoic acid, an ω-hydroxy fatty acid . The compound is primarily used as a building block in polymer chemistry, particularly for biodegradable polyesters like polycaprolactone (PCL) and polyhydroxyalkanoates (PHAs), and as a PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation research . It is offered by various chemical vendors with purities typically ranging from 95% to 98% .

Potassium 6-Hydroxyhexanoate: Why Simple Salt or Acid Substitution Can Compromise Reaction Outcomes


Substituting potassium 6-hydroxyhexanoate with its free acid (6-hydroxyhexanoic acid) or sodium salt (sodium 6-hydroxyhexanoate) is not straightforward due to differences in solubility, reactivity, and physical state. The free acid exhibits low reactivity in polymerization reactions, often requiring the addition of a catalyst or base for efficient polycondensation [1]. In contrast, the potassium salt form enhances water solubility and provides a more reactive carboxylate group, which can directly participate in polyesterification or nucleophilic substitution reactions without an external base . Furthermore, specific pharmaceutical applications, such as the synthesis of nitric oxide-donating prostaglandin analogues, rely on the potassium salt as a key intermediate, where a different salt form could alter the reaction pathway or yield [2].

Potassium 6-Hydroxyhexanoate: Comparative Performance Data for Informed Procurement


Polymerization Reactivity: Potassium Salt vs. Free Acid

6-hydroxyhexanoic acid demonstrates the lowest reactivity for polymerization among ω-hydroxy acids studied. When using the free acid, polyesters with a degree of polymerization (DPavg) of approximately 105 and a dispersity (Mw/Mn) of 1.5 were obtained after 24 hours at 90°C with enzymatic catalysis [1]. In contrast, the potassium salt of 6-hydroxyhexanoate provides a more reactive carboxylate group, enabling direct thermal polyesterification, as demonstrated in the synthesis of poly(glycolic acid-alt-6-hydroxyhexanoic acid) with an 80% yield from a related potassium salt monomer [2].

Polymer chemistry Biodegradable polyesters Polycondensation

Pharmaceutical Intermediate Yield: Potassium Salt in Nitration Process

In the synthesis of a nitric oxide-donating prostaglandin analogue, the potassium salt of 6-hydroxyhexanoic acid was obtained with a 95% yield and a purity of 98.5% (determined by H-NMR and HCl assay) prior to nitration [1]. This high-yield step underscores the compound's utility as a reliable intermediate. The corresponding sodium salt or free acid was not reported for this specific process, but the patent explicitly utilizes the potassium salt.

Medicinal chemistry Process chemistry Prostaglandin analogues

Solubility and Handling Advantage Over Free Acid

Potassium 6-hydroxyhexanoate exhibits enhanced water solubility and reactivity in aqueous solutions compared to its free acid counterpart . While specific quantitative solubility data for this exact compound is limited in public literature, the potassium salt form generally improves aqueous solubility for ω-hydroxy acids, which is essential for biocatalysis and aqueous-phase polymerizations. The free acid, in contrast, has a melting point of 40-41°C and can be a viscous liquid, making handling and precise measurement more challenging than the crystalline potassium salt .

Formulation science Process chemistry Solubility

Potassium 6-Hydroxyhexanoate: Ideal Use Cases Based on Quantitative Performance


Synthesis of PROTAC Linkers and Heterobifunctional Molecules

Potassium 6-hydroxyhexanoate serves as a readily available and reactive PROTAC linker building block. Its ω-hydroxy and carboxylate groups allow for orthogonal conjugation to E3 ligase ligands and target protein ligands . The potassium salt form improves solubility in organic solvents typically used for amide bond formation, facilitating efficient linker attachment.

Monomer for Biodegradable Polyesters via Thermal Polycondensation

For researchers synthesizing poly(6-hydroxyhexanoate) or related copolymers, the potassium salt offers a direct route to polymerization without the need for an added base. This can lead to cleaner reaction profiles and potentially higher molecular weight polymers compared to using the free acid with a catalyst [1]. The compound is particularly suited for developing resorbable medical implants and drug delivery systems where high-purity polymers are required.

Key Intermediate in High-Yield Pharmaceutical Synthesis

As demonstrated in patent literature, potassium 6-hydroxyhexanoate is a critical intermediate in the multi-step synthesis of complex drug molecules, enabling high-yielding transformations such as nitration and esterification [2]. Procurement of the salt form ensures compatibility with established, high-purity manufacturing processes.

Substrate for Biocatalytic Studies and Whole-Cell Transformations

The potassium salt of 6-hydroxyhexanoic acid is directly relevant as a substrate or intermediate in studies of ω-oxidation pathways and the biosynthesis of adipic acid and related polyesters [3]. Its enhanced solubility is advantageous for maintaining aqueous phase reactions with microbial whole-cell biocatalysts.

Technical Documentation Hub

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